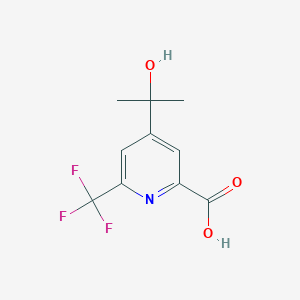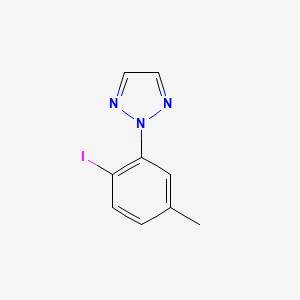
2,4-Dimethoxy-6-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethoxy-6-methylphenol is an organic compound with the molecular formula C9H12O3. It is a derivative of phenol, characterized by the presence of two methoxy groups (-OCH3) and a methyl group (-CH3) attached to the benzene ring. This compound is known for its phenolic, medicinal odor and is found in various natural sources, including smoked foods and certain plants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxy-6-methylphenol typically involves the reaction of methylphenol (cresol) with methanol in the presence of a base. The process can be summarized as follows:
Starting Materials: Methylphenol (cresol), methanol, and a base (e.g., sodium hydroxide).
Reaction Conditions: The reaction is carried out under reflux conditions, where the mixture is heated to promote the formation of the desired product.
Purification: The product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-Scale Reactors: Utilizing large reactors to mix and heat the starting materials.
Continuous Monitoring: Monitoring the reaction conditions to ensure optimal yield and purity.
Automated Purification: Employing automated systems for distillation and recrystallization to achieve high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dimethoxy-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products:
Oxidation Products: Quinones and other oxidized phenolic compounds.
Reduction Products: Hydroquinones and related reduced compounds.
Substitution Products: Halogenated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethoxy-6-methylphenol has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of flavors, fragrances, and as an intermediate in the synthesis of other chemicals
Wirkmechanismus
The mechanism of action of 2,4-Dimethoxy-6-methylphenol involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes, affecting biochemical pathways.
Antioxidant Activity: It acts as an antioxidant by scavenging free radicals and protecting cells from oxidative damage.
Signal Transduction: Modulates signal transduction pathways, influencing cellular responses.
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethoxy-4-methylphenol:
4-Allyl-2,6-dimethoxyphenol:
3,5-Dimethoxy-4-hydroxytoluene: Another related compound with similar functional groups
Uniqueness: 2,4-Dimethoxy-6-methylphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of methoxy and methyl groups makes it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
53887-78-8 |
|---|---|
Molekularformel |
C9H12O3 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
2,4-dimethoxy-6-methylphenol |
InChI |
InChI=1S/C9H12O3/c1-6-4-7(11-2)5-8(12-3)9(6)10/h4-5,10H,1-3H3 |
InChI-Schlüssel |
KJRBBVPGJVQGSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]aniline](/img/structure/B13996003.png)
![4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B13996007.png)


![3,4-dihydro-2,2-dimethyl-2H-Pyrano[2,3-b]pyridin-4-ol](/img/structure/B13996017.png)
![N~2~-[2-(3,4-Dimethoxyphenyl)ethyl]-5-nitropyridine-2,3-diamine](/img/structure/B13996024.png)






![2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-enoxy)phosphoryl]ethanamine](/img/structure/B13996065.png)

